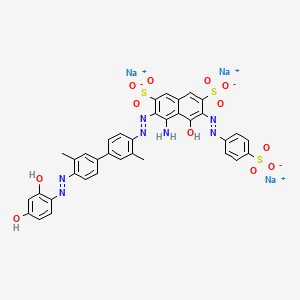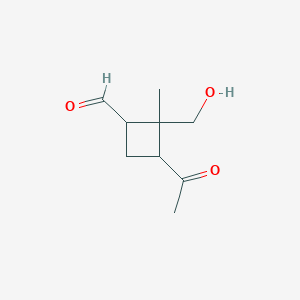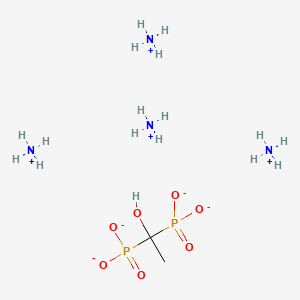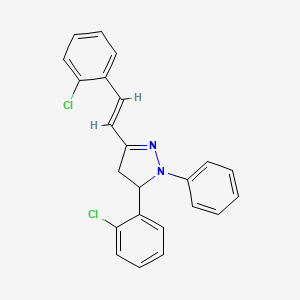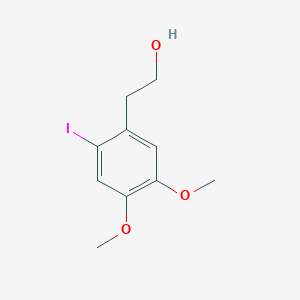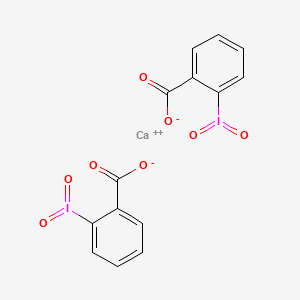
Calcium bis(2-iodylbenzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium bis(2-iodylbenzoate) is a chemical compound with the molecular formula
C14H8CaI2O6
. It is known for its unique properties and applications in various fields of scientific research. This compound is particularly interesting due to its structure, which includes two iodylbenzoate groups coordinated to a calcium ion.Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of calcium bis(2-iodylbenzoate) typically involves the reaction of 2-iodobenzoic acid with calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization. The reaction conditions are generally mild, with temperatures maintained at room temperature to slightly elevated levels.
Industrial Production Methods
While specific industrial production methods for calcium bis(2-iodylbenzoate) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity of the product. Industrial production would also focus on cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium bis(2-iodylbenzoate) undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent due to the presence of iodyl groups.
Reduction: It can be reduced to form calcium bis(2-iodobenzoate).
Substitution: The iodyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions typically produce calcium bis(2-iodobenzoate).
Applications De Recherche Scientifique
Calcium bis(2-iodylbenzoate) has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of other chemical compounds and materials.
Mécanisme D'action
The mechanism of action of calcium bis(2-iodylbenzoate) involves its ability to act as an oxidizing agent. The iodyl groups can accept electrons from other molecules, leading to oxidation reactions. This property is utilized in various chemical reactions and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium bis(2-iodobenzoate): Similar in structure but lacks the oxidizing iodyl groups.
2-Iodobenzoic acid: A precursor in the synthesis of calcium bis(2-iodylbenzoate).
2-Iodoxybenzoic acid: Another oxidizing agent with similar properties.
Uniqueness
Calcium bis(2-iodylbenzoate) is unique due to the presence of two iodyl groups, which confer strong oxidizing properties. This makes it particularly useful in oxidation reactions and distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
59643-77-5 |
|---|---|
Formule moléculaire |
C14H8CaI2O8 |
Poids moléculaire |
598.09 g/mol |
Nom IUPAC |
calcium;2-iodylbenzoate |
InChI |
InChI=1S/2C7H5IO4.Ca/c2*9-7(10)5-3-1-2-4-6(5)8(11)12;/h2*1-4H,(H,9,10);/q;;+2/p-2 |
Clé InChI |
JSEPNPHNEPGHEA-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)[O-])I(=O)=O.C1=CC=C(C(=C1)C(=O)[O-])I(=O)=O.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


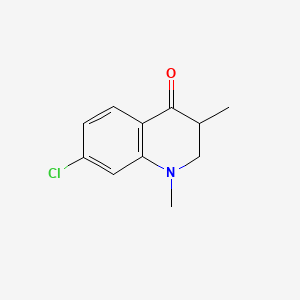
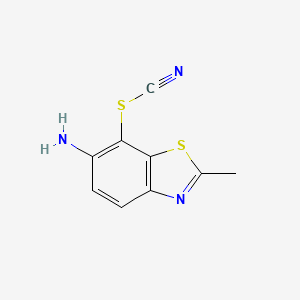
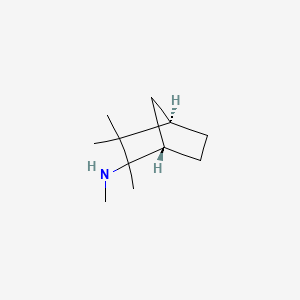
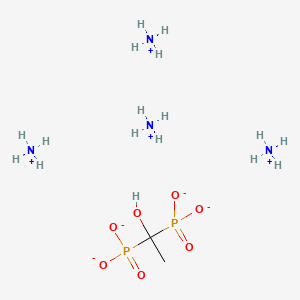
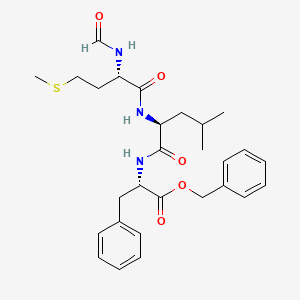
![3,5-Dibromo-2-[[[(3-butoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13808956.png)
![3,5-Diiodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808961.png)
